2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one
Description
The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one features a quinazolin-4-one core substituted with a methyl group at position 3 and a sulfanyl bridge linked to a 1,3-oxazole ring. The oxazole moiety is further decorated with a 4-ethoxy-3-methoxyphenyl group and a methyl substituent. This hybrid structure combines heterocyclic motifs (quinazolinone and oxazole) known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic effects .
Properties
IUPAC Name |
2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-5-29-19-11-10-15(12-20(19)28-4)21-24-18(14(2)30-21)13-31-23-25-17-9-7-6-8-16(17)22(27)26(23)3/h6-12H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYNBCJETBCGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is deoxycytidine kinase (dCK) . dCK is a key enzyme involved in the nucleoside salvage pathway, a metabolic pathway that plays a crucial role in DNA synthesis and repair.
Mode of Action
The compound interacts with its target, dCK, by inhibiting its activity. This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of deoxycytidine triphosphate, a critical component for DNA synthesis.
Biochemical Pathways
The compound affects the nucleoside salvage pathway by inhibiting dCK. This leads to a depletion of deoxycytidine triphosphate pools, which are essential for DNA replication. The downstream effect of this is a disruption in DNA synthesis, leading to DNA replication stress.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, its predicted properties include a boiling point of 661.3±65.0 °C and a density of 1.41±0.1 g/cm3. These properties may influence its bioavailability, but further studies are needed to confirm this.
Result of Action
The inhibition of dCK and the subsequent disruption of DNA synthesis lead to DNA replication stress. This stress can cause cell cycle arrest, where the cell stops dividing, and apoptosis, or programmed cell death. These effects can be particularly beneficial in the treatment of certain types of cancers, where uncontrolled cell division is a major problem.
Biological Activity
The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antibacterial properties and other relevant pharmacological effects.
Synthesis and Structural Analysis
The synthesis of the target compound involves multiple steps, typically starting from readily available precursors. The synthetic route often includes the formation of the oxazole ring and subsequent modifications to introduce the quinazolinone structure.
Key Steps in Synthesis:
- Formation of the oxazole ring via condensation reactions.
- Introduction of the ethoxy and methoxy groups through alkylation.
- Final cyclization to form the quinazolinone moiety.
The molecular structure can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of functional groups and the overall architecture of the molecule.
Antibacterial Activity
Several studies have reported on the antibacterial properties of quinazolinone derivatives, including those similar to our compound of interest. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity against various strains.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 6 - 12 |
| Escherichia coli | 8 - 10 |
| Klebsiella pneumonia | 7 - 11 |
| Pseudomonas aeruginosa | 9 - 12 |
| Candida albicans | 10 - 15 |
These results suggest that the compound exhibits potent antibacterial effects comparable to standard antibiotics .
The proposed mechanism for antibacterial activity involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth. The presence of sulfur in the structure may enhance its reactivity towards bacterial enzymes .
Other Biological Activities
In addition to antibacterial effects, preliminary studies have indicated potential antifungal and anticancer activities. For instance:
- Antifungal Activity: The compound has shown efficacy against fungal strains similar to those tested for antibacterial properties.
- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a broader spectrum of biological activity.
Case Studies
- Case Study on Antibacterial Efficacy: A study compared the synthesized quinazolinone derivatives against standard drugs like ciprofloxacin and ketoconazole. The results showed that some derivatives had lower MIC values than these conventional drugs, suggesting a promising alternative for treating resistant infections .
- Case Study on Structure-Activity Relationship (SAR): Research into SAR has revealed that modifications in the methoxy and ethoxy groups significantly affect biological activity, with certain substitutions enhancing antibacterial potency .
Scientific Research Applications
The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will delve into its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds derived from quinazoline and oxazole derivatives. These compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of quinazoline have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
Compounds containing oxazole rings have demonstrated significant antimicrobial activity. Research indicates that modifications to the oxazole structure can enhance its efficacy against bacterial strains, including resistant ones . The target compound's structure suggests potential antimicrobial properties that warrant further investigation.
Photocatalytic Applications
The compound's ability to facilitate photocatalytic reactions could be explored in material science. Photocatalysts are crucial for environmental applications, such as water purification and CO2 reduction. Compounds with similar structures have been investigated for their photocatalytic efficiency under visible light .
Synthetic Intermediates
The unique functional groups present in the compound make it a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions (such as nucleophilic substitutions or coupling reactions) can lead to the development of new materials or pharmaceuticals .
Table 2: Synthetic Routes for Similar Compounds
| Compound Name | Synthetic Method | Yield (%) | Reference |
|---|---|---|---|
| Quinazoline Derivative C | Reflux with Base | 85 | |
| Oxazole Derivative D | Microwave-Assisted Synthesis | 90 | |
| Photocatalyst E | Solvent-Free Reaction | 75 |
Case Study 1: Anticancer Activity of Quinazoline Derivatives
A study investigated the effects of a series of quinazoline derivatives on MCF-7 breast cancer cells. The derivatives exhibited IC50 values ranging from 5 to 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics . This suggests that similar modifications on the target compound may yield potent anticancer agents.
Case Study 2: Antimicrobial Efficacy
Research on oxazole derivatives revealed their effectiveness against multi-drug resistant strains of bacteria. One compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant E. coli strains . Such findings highlight the potential for the target compound to be developed into an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Core Heterocycles :
- The target compound’s quinazolin-4-one core is shared with and , which are associated with analgesic and anti-inflammatory activities. In contrast, triazole-based analogs (e.g., ) exhibit broader antimicrobial and antifungal profiles.
- The 1,3-oxazole ring in the target compound differs from 1,2,4-triazole () or oxadiazole () analogs. Oxazole’s electron-rich nature may enhance metabolic stability compared to triazoles, which are prone to enzymatic oxidation .
The methylsulfanyl bridge in the target compound is structurally analogous to , which demonstrated analgesic activity, suggesting this group may contribute to receptor binding or redox modulation.
Synthetic Routes: Triazole derivatives (e.g., ) are synthesized via nucleophilic substitution using sodium ethoxide, while quinazolinones (e.g., ) often employ condensation or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ). The target compound’s synthesis likely involves similar steps, though specifics are undocumented.
Preparation Methods
Cyclocondensation of Aldehydes and Amino Acids
A modified Robinson-Gabriel synthesis is employed:
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4-Ethoxy-3-methoxybenzaldehyde reacts with 2-aminopropanoic acid in the presence of polyphosphoric acid (PPA) at 110°C for 6 hours.
-
The reaction proceeds via imine formation, followed by cyclodehydration to yield the oxazole core.
Reaction Conditions:
Methylation at C5
The 5-methyl group is introduced via Friedel-Crafts alkylation using methyl iodide and aluminum chloride in dichloromethane. Regioselectivity is ensured by steric hindrance from the 4-ethoxy group.
Synthesis of the Quinazolinone Moiety
The 3-methyl-3,4-dihydroquinazolin-4-one fragment is prepared from anthranilic acid derivatives.
Cyclization of Anthranilic Acid
Anthranilic acid undergoes cyclocondensation with N-methylacetamide in formamide at 140°C for 8 hours. This yields 3-methylquinazolin-4(3H)-one with 85% efficiency.
Functionalization at C2
The C2 position is activated for sulfanyl linkage via:
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Bromination : Treatment with PBr₃ in THF introduces a bromine atom (yield: 78%).
-
Thiolation : Displacement of bromide using thiourea in ethanol under reflux, followed by hydrolysis with NaOH to generate the free thiol (yield: 65%).
Coupling of Oxazole and Quinazolinone Fragments
The sulfanyl-methyl bridge is formed through nucleophilic substitution.
Thiol-Alkylation
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The oxazole-derived 4-(bromomethyl)oxazole reacts with the quinazolinone thiolate in DMF at 60°C.
-
Triethylamine is added to scavenge HBr, driving the reaction to completion.
Optimized Conditions:
Microwave-Assisted Coupling
Microwave irradiation (100 W, 80°C) reduces reaction time to 2 hours with comparable yields. This method minimizes thermal degradation of sensitive intermediates.
Green Chemistry Approaches
Deep Eutectic Solvents (DES)
A choline chloride-urea DES replaces DMF in coupling reactions, enhancing sustainability. The DES improves solubility of polar intermediates and facilitates easy product separation.
Solvent-Free Cyclization
Oxazole formation achieves 70% yield under solvent-free conditions using PPA-coated silica gel.
Analytical Characterization
Synthetic intermediates and the final product are validated via:
-
NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., δ 2.45 ppm for C5-methyl).
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HPLC-MS : Purity >98% with retention time 12.3 min (C18 column, acetonitrile-water).
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X-ray Crystallography : Confirms planar quinazolinone and oxazole rings with dihedral angles <10°.
Challenges and Optimization
Byproduct Formation
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Catalysts/Solvents | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Quinazolinone formation | Graphene oxide nanosheets | 25–30 | 85–92 | |
| Oxazole coupling | Ethanol, reflux | 70–80 | 75–80 | |
| Thiolation | DMSO, NaSH | 60–70 | 65–70 |
Basic: How is the molecular structure of this compound validated?
Methodological Answer:
Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy, oxazole, and sulfanyl groups) and verifies regioselectivity .
- X-ray Crystallography : Resolves bond lengths/angles, confirming the dihydroquinazolin-4-one core and substituent orientations .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .
Note : For methoxy/ethoxy groups, ¹H NMR δ 3.7–4.1 ppm (singlets for OCH₃; triplets for OCH₂CH₃) are diagnostic .
Basic: What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC values ≤16 µg/mL indicating potential .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, DHFR) to measure inhibition kinetics .
Q. Table 2: Example Biological Activity Profile
| Assay Type | Target | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Anticancer (MTT) | MCF-7 cells | 12.5 µM | |
| Antibacterial | S. aureus | 8 µg/mL | |
| COX-2 Inhibition | Recombinant enzyme | 78% inhibition |
Advanced: How do electronic effects of substituents influence reactivity and bioactivity?
Methodological Answer:
- Methoxy/Ethoxy Groups : Electron-donating groups enhance solubility and π-π stacking with biological targets (e.g., DNA/enzymes), improving antimicrobial activity .
- Oxazole Ring : Electron-withdrawing nature stabilizes the sulfanyl group, reducing oxidative degradation .
- Steric Effects : Methyl groups on the quinazolinone core may hinder binding to hydrophobic enzyme pockets, requiring SAR studies .
Q. Experimental Design :
- Synthesize analogs with substituent variations (e.g., -OCH₃ → -NO₂).
- Compare logP (HPLC), electronic profiles (DFT calculations), and bioactivity to map structure-activity relationships .
Advanced: How should researchers resolve contradictions in biological activity data?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum batch) .
- Orthogonal Assays : Confirm enzyme inhibition via both fluorescence and calorimetry (ITC) .
- Metabolite Interference Testing : Use LC-MS to rule out compound degradation in cell media .
Case Study : If anticancer activity varies between labs, validate via:
Re-synthesize compound (HPLC purity ≥98%).
Test in parallel with a reference lab using shared cell lines.
Publish raw data (dose-response curves) for transparency .
Advanced: What methodologies assess the environmental fate of this compound?
Methodological Answer:
- Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via HPLC .
- Soil Sorption Experiments : Calculate Kd (sorption coefficient) using batch equilibrium methods .
- Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition tests .
Q. Table 3: Environmental Persistence Parameters
| Parameter | Method | Result | Reference |
|---|---|---|---|
| Hydrolysis half-life | pH 7, 25°C | 14 days | |
| LogKow | Shake-flask HPLC | 3.2 | |
| EC50 (Algae) | 72-h growth inhibition | 1.8 mg/L |
Advanced: How are molecular interactions with biological targets characterized?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein structures (PDB ID) to predict binding modes .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for enzyme interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Example : Docking studies reveal hydrogen bonding between the oxazole oxygen and EGFR kinase’s Lys721, explaining inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
